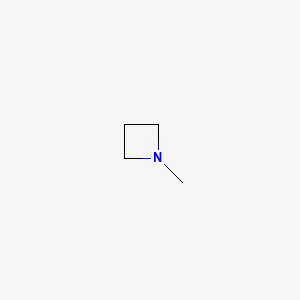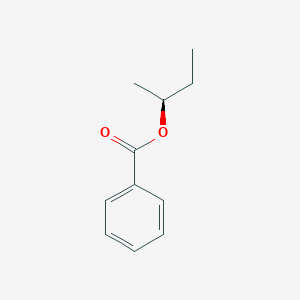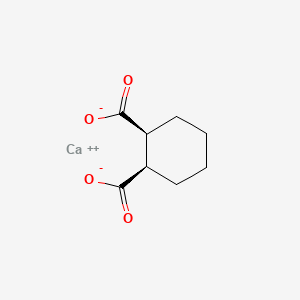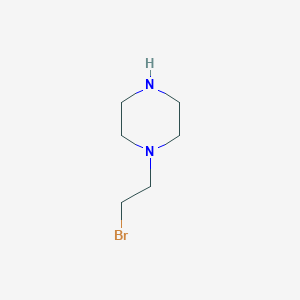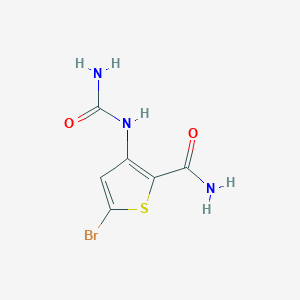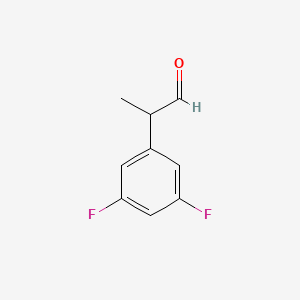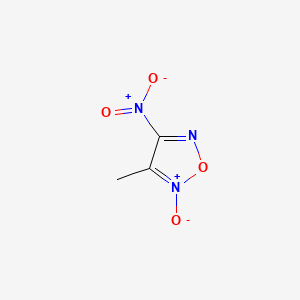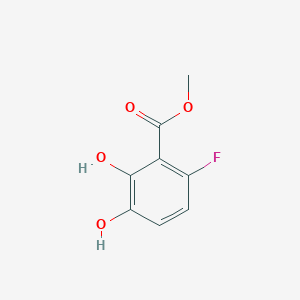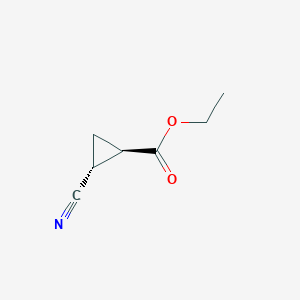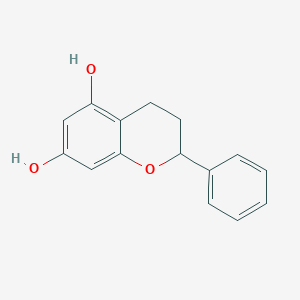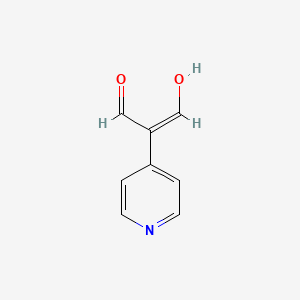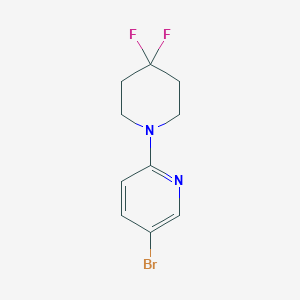
7-Bromo-8-hydroxyquinoline-2-carboxylic acid
概要
説明
7-Bromo-8-hydroxyquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a bromine atom at the 7th position, a hydroxyl group at the 8th position, and a carboxylic acid group at the 2nd position
準備方法
The synthesis of 7-Bromo-8-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 8-hydroxyquinoline followed by carboxylation. One common method includes the bromination of 8-hydroxyquinoline using N-bromosuccinimide in chloroform to yield 7-bromo-8-hydroxyquinoline. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to form this compound .
化学反応の分析
7-Bromo-8-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
7-Bromo-8-hydroxyquinoline-2-carboxylic acid has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a chelating agent due to its ability to form stable complexes with metal ions. This property makes it valuable in the development of metal-based drugs and diagnostic agents . Additionally, its derivatives have shown potential as antimicrobial, anticancer, and antifungal agents .
作用機序
The mechanism of action of 7-Bromo-8-hydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions, which can disrupt various biological processes. For example, in cancer cells, it can interfere with metal-dependent enzymes and proteins, leading to cell death. The compound can also generate reactive oxygen species, which induce oxidative stress and apoptosis in target cells .
類似化合物との比較
Similar compounds to 7-Bromo-8-hydroxyquinoline-2-carboxylic acid include:
8-Hydroxyquinoline: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
7-Bromo-8-hydroxyquinoline: Lacks the carboxylic acid group, which limits its ability to form certain types of complexes.
8-Hydroxyquinoline-2-carboxylic acid:
The presence of both the bromine atom and the carboxylic acid group in this compound makes it unique and enhances its versatility in chemical reactions and applications .
特性
IUPAC Name |
7-bromo-8-hydroxyquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-3-1-5-2-4-7(10(14)15)12-8(5)9(6)13/h1-4,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLBONUSECMGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


